molecular formula C15H22BNO5 B15242223 Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate CAS No. 1346697-35-5

Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate

Cat. No.: B15242223
CAS No.: 1346697-35-5
M. Wt: 307.15 g/mol
InChI Key: FZCVRLVDOINGLH-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate is a chemical compound known for its unique structure and reactivity. This compound features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate is unique due to its pyridine ring, which can enhance its reactivity and stability compared to other similar compounds. This makes it particularly useful in various chemical and biological applications.

Properties

CAS No.

1346697-35-5

Molecular Formula

C15H22BNO5

Molecular Weight

307.15 g/mol

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate

InChI

InChI=1S/C15H22BNO5/c1-6-19-13(18)10-20-12-9-11(7-8-17-12)16-21-14(2,3)15(4,5)22-16/h7-9H,6,10H2,1-5H3

InChI Key

FZCVRLVDOINGLH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(=O)OCC

Origin of Product

United States

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